molecular formula C9H7ClN2 B1302050 3-(2-Chlorophenyl)-1H-Pyrazole CAS No. 59843-55-9

3-(2-Chlorophenyl)-1H-Pyrazole

Cat. No.: B1302050
CAS No.: 59843-55-9
M. Wt: 178.62 g/mol
InChI Key: DWBQZNMWKPXWEK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1H-Pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1H-Pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 2-chlorobenzoyl hydrazine with α,β-unsaturated ketones under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is optimized to ensure safety and cost-effectiveness. For instance, the use of toluene and tetrahydrofuran as solvents, along with magnesium flakes, has been reported to improve the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1H-Pyrazole involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate neuronal voltage-sensitive sodium and L-type calcium channels. This modulation helps in stabilizing neuronal membranes and preventing excessive neuronal firing, which is crucial in managing seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-1H-Pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBQZNMWKPXWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370954
Record name 3-(2-Chlorophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-55-9
Record name 3-(2-Chlorophenyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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